molecular formula C10H14ClN3O2 B1405879 Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate CAS No. 1187222-00-9

Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate

Cat. No. B1405879
Key on ui cas rn: 1187222-00-9
M. Wt: 243.69 g/mol
InChI Key: UOLVHJGYSHBODW-UHFFFAOYSA-N
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Patent
US07786130B2

Procedure details

tert-butyl methylcarbamate (prepared following a method substantially similar to the one described in JACS, 2003, 125, 7307-7312)(10.52 g, 80.21 mmol, 1.05 eq.) was dissolved in dry THF (120 mL) and cooled in an ice-bath. NaH (3.51 g, 87.84 mmol, 60%, 1.15 eq.) was added portionwise and the resultant suspension was stirred at RT for 1 hour. The suspension was cooled in an ice-bath and 2,6-dicloropyrazine (11.38 g, 76.39 mmol, 1 eq.) was added portionwise. The reaction mixture was stirred at RT overnight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.51 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.38 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:7])[CH3:6].[H-].[Na+].[Cl:12][C:13]1[CH:18]=[N:17][CH:16]=[C:15](Cl)[N:14]=1>C1COCC1>[Cl:12][C:13]1[N:14]=[C:15]([CH2:1][NH:2][C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:7])[CH3:6])[CH:16]=[N:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(OC(C)(C)C)=O
Step Two
Name
Quantity
3.51 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
11.38 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled in an ice-bath

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CN=CC(=N1)CNC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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